molecular formula C16H30ClFO B14242304 16-fluorohexadecanoyl Chloride CAS No. 299177-76-7

16-fluorohexadecanoyl Chloride

Cat. No.: B14242304
CAS No.: 299177-76-7
M. Wt: 292.9 g/mol
InChI Key: AXSMGXGRKPGDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-fluorohexadecanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a fluorine atom attached to the sixteenth carbon of a hexadecanoyl chain, which is further bonded to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-fluorohexadecanoyl chloride typically involves the fluorination of hexadecanoyl chloride. One common method is the reaction of hexadecanoyl chloride with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

16-fluorohexadecanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 16-fluorohexadecanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to 16-fluorohexadecanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, ethanol, or thiol compounds are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used. The reaction is exothermic and should be controlled to prevent overheating.

    Reduction: Lithium aluminum hydride or similar reducing agents are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Hydrolysis: 16-fluorohexadecanoic acid.

    Reduction: 16-fluorohexadecanol.

Scientific Research Applications

16-fluorohexadecanoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of lipid metabolism and the role of fluorinated fatty acids in biological systems.

    Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique surface-active properties.

Mechanism of Action

The mechanism of action of 16-fluorohexadecanoyl chloride involves its interaction with various molecular targets. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. The fluorine atom’s presence can also influence the compound’s reactivity and interactions with enzymes and other proteins, potentially leading to altered metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoyl Chloride: Lacks the fluorine atom, resulting in different chemical and physical properties.

    16-chlorohexadecanoyl Chloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

    16-bromohexadecanoyl Chloride:

Uniqueness

16-fluorohexadecanoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity, metabolic stability, and altered reactivity compared to its non-fluorinated counterparts. These characteristics make it a valuable compound for various applications in research and industry.

Properties

CAS No.

299177-76-7

Molecular Formula

C16H30ClFO

Molecular Weight

292.9 g/mol

IUPAC Name

16-fluorohexadecanoyl chloride

InChI

InChI=1S/C16H30ClFO/c17-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18/h1-15H2

InChI Key

AXSMGXGRKPGDSA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)Cl)CCCCCCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.